molecular formula C7H5ClN2O B1625611 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide CAS No. 74420-03-4

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

Cat. No.: B1625611
CAS No.: 74420-03-4
M. Wt: 168.58 g/mol
InChI Key: VBXMKTQJEXBEMH-UHFFFAOYSA-N
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Description

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a chlorine atom at the 4-position and an oxide group at the 7-position

Mechanism of Action

Target of Action

Similar compounds have been found to have efficacy in reducing blood glucose levels , suggesting potential targets within glucose metabolism pathways.

Mode of Action

The compound’s interaction with its targets and the resulting changes are subject to ongoing research .

Result of Action

Related compounds have been observed to reduce blood glucose levels , suggesting a potential therapeutic effect in conditions such as diabetes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine.

    Oxidation Reaction: The key step involves the oxidation of 4-chloro-1H-pyrrolo[2,3-b]pyridine to introduce the oxide group at the 7-position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Oxone in DMF at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Highly oxidized derivatives.

    Reduction: Reduced forms with hydroxyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide is unique due to the presence of both the chlorine atom and the oxide group, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a versatile intermediate in synthetic chemistry and a valuable compound in various research applications.

Properties

IUPAC Name

4-chloro-7-hydroxypyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-6-2-4-10(11)7-5(6)1-3-9-7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXMKTQJEXBEMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C1=C(C=CN2O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505536
Record name 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-03-4
Record name 4-Chloro-7H-pyrrolo[2,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
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4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 3
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 4
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 5
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide
Reactant of Route 6
4-Chloro-1H-pyrrolo[2,3-b]pyridine 7-oxide

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